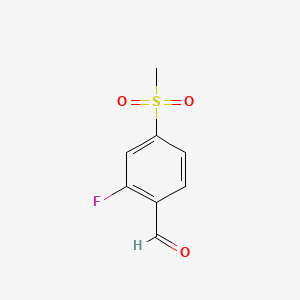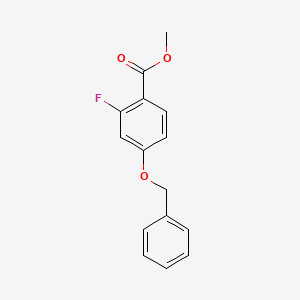
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H11IN2O It is a derivative of pyridine, featuring an amino group and an iodine atom on the pyridine ring, along with a propanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-amino-5-iodopyridine.
Alkylation: The amino group of 2-amino-5-iodopyridine is protected, usually by acetylation, to prevent unwanted side reactions.
Nucleophilic Substitution: The protected 2-amino-5-iodopyridine undergoes nucleophilic substitution with 3-chloropropanol in the presence of a base such as potassium carbonate.
Deprotection: The protecting group is then removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the alcohol group to an alkane.
Substitution: The iodine atom on the pyridine ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium thiolate (NaSR), primary amines (RNH2), sodium alkoxide (NaOR)
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Alkanes
Substitution: Various substituted pyridine derivatives
科学的研究の応用
Chemistry
In chemistry, 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its amino and iodine groups are particularly useful in the design of enzyme inhibitors and receptor ligands.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The compound’s structure allows for modifications that can enhance its activity and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various chemical processes and product formulations.
作用機序
The mechanism of action of 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(2-Amino-5-bromopyridin-3-yl)propan-1-ol
- 3-(2-Amino-5-chloropyridin-3-yl)propan-1-ol
- 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
Uniqueness
Compared to its analogs, 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s binding properties and make it more suitable for specific applications in medicinal chemistry and material science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
3-(2-amino-5-iodopyridin-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,1-3H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFARIIDFMCPQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCCO)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673594 |
Source


|
| Record name | 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-26-9 |
Source


|
| Record name | 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581400.png)











![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)
